O-(Methylphenyl) dihydrogen dithiophosphate
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Overview
Description
O-(Methylphenyl) dihydrogen dithiophosphate: is an organophosphorus compound with the molecular formula C7H9O2PS2. It is characterized by the presence of a methylphenyl group attached to a dihydrogen dithiophosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(Methylphenyl) dihydrogen dithiophosphate typically involves the reaction of methylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C7H8OH+P2S5→C7H9O2PS2+H2S
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: O-(Methylphenyl) dihydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus compounds.
Substitution: The methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of oxides such as O-(Methylphenyl) phosphate.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: O-(Methylphenyl) dihydrogen dithiophosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor in various biochemical pathways.
Industry: In industrial applications, this compound is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of O-(Methylphenyl) dihydrogen dithiophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
- O-(Ethylphenyl) dihydrogen dithiophosphate
- O-(Propylphenyl) dihydrogen dithiophosphate
- O-(Butylphenyl) dihydrogen dithiophosphate
Comparison: O-(Methylphenyl) dihydrogen dithiophosphate is unique due to its specific methylphenyl group, which imparts distinct chemical and physical properties compared to its ethyl, propyl, and butyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
37569-47-4 |
---|---|
Molecular Formula |
C7H9O2PS2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
hydroxy-(2-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H9O2PS2/c1-6-4-2-3-5-7(6)9-10(8,11)12/h2-5H,1H3,(H2,8,11,12) |
InChI Key |
IXYVYHQWXGGMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=S)(O)S |
Origin of Product |
United States |
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